molecular formula C7H6BrNO2 B3148349 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 643067-83-8

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B3148349
CAS No.: 643067-83-8
M. Wt: 216.03 g/mol
InChI Key: NGHQXFDMTGXJAQ-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.95819 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQXFDMTGXJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738864
Record name 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643067-83-8
Record name 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Heterocyclic Compounds in Organic and Medicinal Chemistry

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, representing one of the most diverse and significant classes of organic molecules. aaronchem.com These are cyclic compounds where one or more atoms in the ring are an element other than carbon, with nitrogen, oxygen, and sulfur being the most common heteroatoms. cusabio.com The presence of these heteroatoms imparts unique physical and chemical properties that are often distinct from their all-carbon counterparts. musechem.com

The importance of heterocycles is underscored by their ubiquity in nature and pharmacology. A vast number of natural products, including vitamins (like niacin and vitamin B6), alkaloids, hormones, and antibiotics, feature heterocyclic structures. aaronchem.combldpharm.com In the realm of medicine, it is estimated that over 85% of all biologically active chemical entities contain a heterocycle. sigmaaldrich.com This prevalence is due to several key factors:

Diverse Biological Activity : Heterocyclic scaffolds are found in drugs covering a wide spectrum of therapeutic areas, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal agents. aaronchem.comcusabio.com

Drug Design and Development : The inclusion of heteroatoms provides medicinal chemists with a powerful tool to fine-tune a molecule's properties. It allows for the modification of solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. sigmaaldrich.com These modifications can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, enhancing its efficacy and safety. sigmaaldrich.com

Molecular Interactions : The heteroatoms in these rings can act as hydrogen bond donors or acceptors, enabling precise interactions with biological targets like enzymes and receptors. This specificity is crucial for designing effective and selective drugs. beilstein-journals.org

Advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have further expanded the ability of scientists to create a wide variety of functionalized heterocyclic compounds, driving innovation in drug discovery programs. sigmaaldrich.com

Overview of the Dioxino Pyridine Ring System and Its Structural Features

The 8-Bromo-2,3-dihydro- aaronchem.comaaronchem.comdioxino[2,3-b]pyridine molecule is built upon a core structure known as the 2,3-dihydro- aaronchem.comaaronchem.comdioxino[2,3-b]pyridine ring system. This is a fused heterocyclic system where a pyridine (B92270) ring is fused with a 1,4-dioxin (B1195391) ring.

The key structural features of this system are derived from its constituent parts:

Pyridine Ring : This is a six-membered aromatic ring containing one nitrogen atom. musechem.com Like benzene, it has a delocalized π-electron system, which confers aromatic stability. nih.gov The nitrogen atom is more electronegative than the carbon atoms, leading to an uneven distribution of electron density and making the ring electron-deficient. nih.gov This influences the molecule's reactivity and its ability to interact with other molecules.

1,4-Dioxin Ring : This is a six-membered non-aromatic ring containing two oxygen atoms opposite each other. In the 2,3-dihydro form, the ring is saturated and not planar, typically adopting a flexible conformation (like a chair or boat form).

Fused System : When fused, these two rings form a bicyclic structure. Fused heterocyclic systems, such as the related imidazopyridine ring system, are often nearly planar. pharmaffiliates.com This planarity can facilitate stacking interactions with biological macromolecules, a common feature in drug-receptor binding. The fusion of the electron-rich dioxin moiety with the electron-deficient pyridine ring creates a unique electronic environment across the molecule, influencing its chemical reactivity at various positions.

Contextualization of 8 Bromo 2,3 Dihydro Aaronchem.comaaronchem.comdioxino 2,3 B Pyridine As a Focus of Contemporary Chemical Research

Strategies for Constructing the Dioxino-Pyridine Core Structure

The fundamental step in synthesizing these derivatives is the formation of the fused heterocyclic system. This is typically achieved by forming the dioxane ring onto a pre-existing pyridine scaffold through cyclization reactions.

The construction of the dioxane ring is often accomplished via intramolecular nucleophilic substitution. A common strategy involves using a pyridine precursor that contains a hydroxyl group and a leaving group positioned appropriately to facilitate ring closure. For instance, derivatives can be synthesized from 2-chloro-3-pyridinol. researchgate.net In this approach, the hydroxyl group is first reacted with a molecule that introduces a two-carbon chain with a terminal alcohol. This intermediate alcohol can then be induced to displace the chlorine atom on the pyridine ring, forming the six-membered dioxane ring. researchgate.net

An older method, though noted for being restrictive and providing unsatisfactory yields, involves the treatment of 3-hydroxy-2-pyridone with a base and 1,2-dibromoethane (B42909) to form the dioxino-pyridine core. researchgate.net

More complex and versatile syntheses often involve multiple steps to build a precursor that is primed for the final cyclization. A prominent multi-step approach begins with a substituted hydroxypyridine, such as 2-nitro-3-hydroxypyridine. This starting material is first reacted with epichlorohydrin (B41342) to form a key epoxide intermediate, 2-nitro-3-oxiranylmethoxypyridine. nih.govresearchgate.net

This epoxide is then opened by a variety of nucleophiles (e.g., alcohols, amines) to introduce a desired substituent and generate a secondary alcohol. This functionalized alcohol is the direct precursor for the final ring-closing step. This multi-step sequence allows for the introduction of a wide range of substituents onto the dioxane portion of the molecule before the core heterocyclic system is even formed. researchgate.netnih.gov

Regioselective Synthetic Pathways

A significant challenge in the synthesis of substituted 2,3-dihydro- researchgate.netresearchgate.netdioxino[2,3-b]pyridines is controlling the position of the substituent on the dioxane ring. The final cyclization step of the multi-step synthesis described above can proceed through two different pathways, leading to two different constitutional isomers.

When the precursor alcohol (derived from the epoxide opening) is subjected to basic conditions for cyclization, it can undergo a direct intramolecular SNAr reaction, where the alkoxide displaces the nitro group to form a 3-substituted product. researchgate.net However, under certain conditions, a competing reaction known as the Smiles rearrangement can occur. nih.govresearchgate.net

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that provides a powerful method for synthesizing the 2-substituted isomers. researchgate.netresearchgate.net In this pathway, the initially formed alkoxide attacks the C-3 position of the pyridine ring, leading to a rearranged intermediate. Subsequent ring-closure then occurs at the C-2 position, ultimately yielding the 2-substituted 2,3-dihydro- researchgate.netresearchgate.netdioxino[2,3-b]pyridine. This rearrangement is crucial as it allows access to a class of isomers that are not available through the direct cyclization route. researchgate.netnih.gov

The outcome of the cyclization reaction—whether it yields the 3-substituted product (Isomer A) or the 2-substituted product from the Smiles rearrangement (Isomer B)—is highly dependent on the reaction conditions. nih.govresearchgate.net Key factors that influence the product distribution include the choice of base and solvent. researchgate.net

For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often favors the direct substitution product. In contrast, using potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) tends to promote the Smiles rearrangement, leading to the 2-substituted isomer as the major product. researchgate.netresearchgate.net This control allows chemists to selectively synthesize the desired isomer by carefully choosing the reaction environment.

Influence of Reaction Conditions on Isomer Distribution
PrecursorBase/Solvent SystemIsomer A (3-substituted) YieldIsomer B (2-substituted) YieldPrimary Pathway
Alcohol PrecursorNaH / DMEHighLowDirect SNAr
Alcohol PrecursorNaH / THFHighLowDirect SNAr
Alcohol Precursort-BuOK / t-BuOHLowHighSmiles Rearrangement

Introduction of Halogen Substituents: Specific Methods for Bromination

The synthesis of 8-Bromo-2,3-dihydro- researchgate.netresearchgate.netdioxino[2,3-b]pyridine involves the introduction of a bromine atom onto the pyridine ring of the core structure. This is typically achieved through an electrophilic aromatic substitution reaction. The fused dioxino ring acts as an electron-donating group, activating the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to the ether linkages.

Advanced Purification and Isolation Techniques for Target Compounds (e.g., Column Chromatography, Flash Chromatography)

The successful synthesis of 8-Bromo-2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine and its derivatives is critically dependent on effective purification and isolation methodologies. Due to the presence of potential isomers, unreacted starting materials, and various by-products, advanced chromatographic techniques are indispensable for obtaining the target compounds in high purity. Among these, flash column chromatography and conventional column chromatography are the most frequently employed methods for the purification of 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine derivatives. researchgate.netresearchgate.net

Flash chromatography, a technique that utilizes a positive pressure gradient to accelerate solvent flow through the stationary phase, is particularly well-suited for the separation of isomeric products which may exhibit only slight differences in polarity. researchgate.net Research into the synthesis of various substituted 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridines has demonstrated the efficacy of flash chromatography in isolating specific isomers from complex reaction mixtures. researchgate.net The choice of stationary phase is typically silica (B1680970) gel, owing to its versatility and effectiveness in separating moderately polar compounds. researchgate.net

The selection of an appropriate mobile phase (eluent) is crucial for achieving optimal separation. The eluent system is usually a binary mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. semanticscholar.orgorgsyn.org The ratio of these solvents is carefully optimized based on preliminary analysis using thin-layer chromatography (TLC) to ensure differential migration of the components on the column, leading to their effective separation. For instance, in the purification of related brominated heterocyclic compounds, elution gradients from 10% to 20% ethyl acetate in hexane have been successfully used. orgsyn.org

In the synthesis of various 2- and 3-substituted-2,3-dihydro researchgate.netnih.govdioxino[2,3-b]pyridine derivatives, flash chromatography was the definitive method used to separate the resulting A and B isomers. researchgate.net The isolated yields of each isomer were determined following this purification step, highlighting the technique's importance in achieving the final, pure compounds. researchgate.net The table below summarizes typical parameters used in the chromatographic purification of this class of compounds, based on findings from related syntheses.

TechniqueStationary PhaseTypical Mobile Phase SystemApplication ExampleReference
Flash Column ChromatographySilica GelHexane/Ethyl Acetate GradientSeparation of A and B isomers of substituted 2,3-dihydro researchgate.netnih.govdioxino[2,3-b]pyridines. researchgate.netresearchgate.net
Column ChromatographySilica GelPetroleum Ether/Ethyl AcetateGeneral purification of synthetic intermediates and final products in related heterocyclic syntheses. semanticscholar.org
Column ChromatographySilica GelDichloromethane/Petroleum EtherPurification of brominated aromatic compounds. researchgate.net

Beyond purification, analytical techniques are required to confirm the purity and identity of the isolated fractions. Capillary electrophoresis has been noted as a method for determining the enantiomeric purity of chiral 2,3-dihydro researchgate.netnih.govdioxino[2,3-b]pyridine derivatives. nih.gov

Reactivity of the Bromine Atom: Nucleophilic Substitution Reactions

The bromine atom at the 8-position of the 2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine ring system is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity in SNAr reactions is largely dictated by the electronic properties of the aromatic ring. The pyridine moiety, being an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, is inherently activated towards attack by nucleophiles. This effect is particularly pronounced for leaving groups located at positions ortho or para to the ring nitrogen.

In the case of 8-Bromo-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine, the bromine atom is ortho to the nitrogen atom, which significantly facilitates nucleophilic displacement. The reaction mechanism typically involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the bromide leaving group.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of the corresponding amino, alkoxy, or thioether derivatives. The rate of these substitution reactions is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity order for similar activated aryl halides generally follows the nucleophilicity of the attacking species. nih.gov

Table 1: Expected Products from Nucleophilic Aromatic Substitution Reactions
Nucleophile (Nu-H)Reagent ExampleProduct StructureProduct Class
Amine (R₂NH)Piperidine8-(Piperidin-1-yl)-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridineAmino derivative
Alkoxide (RO⁻)Sodium Methoxide (NaOMe)8-Methoxy-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridineAlkoxy derivative
Thiolate (RS⁻)Sodium Thiophenolate (NaSPh)8-(Phenylthio)-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridineThioether derivative

Electrophilic Aromatic Substitution on the Pyridine Moiety

In contrast to its reactivity with nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. lkouniv.ac.in Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.org

Direct electrophilic substitution on the 8-Bromo-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine core is therefore challenging. If a reaction were to occur under forcing conditions, the substitution pattern would be directed by the existing substituents. The dioxino ring is an ortho, para-director, while the bromine atom is also an ortho, para-director. The deactivating effect of the pyridine nitrogen, however, is the dominant factor. Electrophilic attack on pyridines typically occurs at the 3- or 5-position (meta to the nitrogen), as these positions are least deactivated. wikipedia.orgmasterorganicchemistry.com Given the fused ring structure, the only available position for substitution on the pyridine moiety is at the 7-position. The combined deactivating effects of the nitrogen atom and the bromine atom make successful electrophilic substitution at this position highly unlikely without specialized catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Cyanation)

Palladium-catalyzed cross-coupling reactions represent a highly effective and widely used strategy for the functionalization of aryl halides, including 8-Bromo-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A key example is the palladium-catalyzed cyanation, which converts the aryl bromide into an aryl nitrile. researchgate.net This transformation is valuable as the nitrile group can be further converted into other functional groups. rsc.org The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. mit.edu A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to strongly coordinate to and deactivate the palladium catalyst. researchgate.net To mitigate this, various cyanide sources have been developed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), with the latter being a less toxic alternative. researchgate.net

The general catalytic cycle involves three key steps:

Oxidative Addition: The aryl bromide adds to the Pd(0) complex to form a Pd(II) intermediate.

Transmetalation (or Salt Metathesis): The bromide ligand is exchanged for a cyanide group from the cyanide source.

Reductive Elimination: The aryl group and the cyanide group couple, eliminating from the palladium center to form the final product and regenerating the Pd(0) catalyst. uwindsor.ca

Beyond cyanation, other palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) are also applicable, providing access to a diverse array of derivatives. researchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
Palladium SourceLigandCyanide SourceSolventTypical Temperature
Pd(OAc)₂ or Pd₂(dba)₃dppf, Xantphos, or other phosphine ligandsZn(CN)₂DMF, DMA80-120 °C
Pd/C-K₄[Fe(CN)₆]NMP, Toluene100-140 °C
Palladacycle precatalysts-KCNToluene, Dioxane≤ 100 °C

Functional Group Interconversions and Further Derivatization

The derivatives obtained from the initial substitution or cross-coupling reactions can undergo a variety of subsequent transformations, further expanding the chemical space accessible from the 8-Bromo-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine starting material. ub.edu This multi-step approach is crucial for the synthesis of more complex target molecules. researchgate.net

For instance, a nitrile group introduced via palladium-catalyzed cyanation is a versatile synthetic handle. vanderbilt.edu It can be:

Hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form a primary amine.

Reacted with organometallic reagents (e.g., Grignard reagents) to produce ketones after hydrolysis.

Similarly, products from Suzuki couplings (biaryls) or Buchwald-Hartwig aminations (arylamines) can be further modified at other positions, demonstrating the utility of 8-Bromo-2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine as a versatile building block in synthetic strategies.

Exploration of Compound Functionality as Ligands in Catalytic Processes (e.g., C-H Activation)

Derivatives of 2,3-dihydro- ub.edumit.edudioxino[2,3-b]pyridine possess structural features that make them attractive candidates for use as ligands in transition metal catalysis. nih.gov The pyridine nitrogen atom is a strong Lewis base and can coordinate to a variety of metal centers. By introducing other donor atoms through derivatization at the 8-position, multidentate ligands can be synthesized. For example, installing a phosphine, amine, or another heterocyclic group at this position could create bidentate N,P or N,N chelating ligands.

These ligands can be used to modulate the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. researchgate.net In the field of C-H activation, where a catalyst directly functionalizes a typically unreactive carbon-hydrogen bond, the design of the ligand is paramount. nih.govrsc.org A ligand derived from the title compound could stabilize the high-energy intermediates involved in the C-H bond cleavage step. For example, electron-donating ligands can increase the reactivity of a late transition metal center (like Pd or Ru) towards the oxidative addition of a C-H bond. nih.govmdpi.com The rigid backbone provided by the fused ring system can also impart specific geometric constraints on the metal center, which can be exploited to achieve high levels of regioselectivity in catalytic reactions.

Advanced Structural Elucidation of 2,3 Dihydro 1 2 Dioxino 2,3 B Pyridine Compounds

Application of 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment (e.g., HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for mapping the connectivity of atoms within a molecule. In the context of substituted 2,3-dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine compounds, where the formation of constitutional isomers is common during synthesis, 2D NMR is indispensable for correct isomer assignment. researchgate.netresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly crucial.

The HMQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This provides a clear and immediate picture of which protons are bonded to which carbon atoms. For instance, the protons of the methylene (B1212753) groups (-OCH₂-CH₂O-) in the dioxino ring can be unambiguously assigned to their corresponding carbon signals.

In a study on spiro-dioxino-pyridine derivatives, 2D NMR experiments (HMQC and HMBC) were essential to formally assign the structures of the synthesized isomers. researchgate.net The correlations observed in the HMBC spectrum allowed for the unambiguous determination of the substitution pattern on the dioxin ring, a task that would be challenging using one-dimensional NMR techniques alone.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative 2,3-Dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine Analog (Note: This table is a representative example based on general knowledge of the scaffold, as specific data for the 8-Bromo derivative was not found.)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
2~4.4~65C3, C4a
3~4.2~67C2, C9a
5~7.8~145C7, C9
6~7.0~120C8
7~7.5~138C5, C9
8-~115 (if H)-
9a-~140-
4a-~142-

Single-Crystal X-ray Diffraction for Definitive Structure and Conformation Determination

While NMR provides powerful evidence for covalent connectivity, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous proof of a molecule's three-dimensional structure. researchgate.net This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the positions of all atoms (including relative stereochemistry) can be determined with high precision. Bond lengths, bond angles, and torsional angles are all defined, providing a complete picture of the molecule's conformation in the solid state.

For several derivatives of 2,3-dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine, single-crystal XRD has been used to confirm structures, especially in cases where isomeric products were formed. researchgate.netresearchgate.net For example, the structure of a 3-substituted derivative was definitively confirmed by X-ray diffraction, which provided an ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing showing the thermal ellipsoids of the atoms, confirming the connectivity and conformation. researchgate.net In another instance, the structures of two isomeric sulfamide (B24259) derivatives were established by X-ray diffraction, which clearly identified the substitution position on the dioxin ring. researchgate.net

Table 2: Representative Crystallographic Data for a 2,3-Dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine Derivative (Note: This is a generalized example as specific data for the 8-Bromo derivative was not found.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.1
β (°)~95
Volume (ų)~1040
Z (molecules/unit cell)4

Analysis of Stereochemical Aspects and Racemic Mixtures

When a substituent is present on the dioxin portion of the 2,3-dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine ring system at positions 2 or 3, a stereocenter is created. The synthesis of such compounds from achiral starting materials typically results in the formation of a racemic mixture, which is a 50:50 mixture of both enantiomers (non-superimposable mirror images). researchgate.netresearchgate.net

The presence of a racemic mixture can be confirmed by single-crystal X-ray diffraction. If a compound crystallizes in a centrosymmetric space group (like P2₁/c), it indicates that both enantiomers are present in equal amounts within the crystal lattice. researchgate.net

The separation of these enantiomers, a process known as resolution, is a critical step if the biological activity of the compound is stereospecific. While detailed resolution studies for 8-Bromo-2,3-dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine are not described in the searched literature, methods for the enantioselective preparation of related 2- and 3-substituted derivatives have been developed. nih.gov The enantiomeric purity of these separated isomers can then be determined using techniques like capillary electrophoresis with chiral selectors. nih.gov The characterization of these chiral compounds often involves techniques sensitive to stereochemistry, such as X-ray diffraction on a single crystal of one enantiomer or NMR spectroscopy using chiral shift reagents.

Computational Chemistry Approaches to Dioxino Pyridine Systems

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site. For the dioxino-pyridine scaffold, docking studies can elucidate potential biological targets and explain binding mechanisms at the atomic level.

While specific docking studies targeting 8-Bromo-2,3-dihydro- nih.govucj.org.uadioxino[2,3-b]pyridine are not extensively detailed in publicly available literature, research on related pyridine (B92270) derivatives demonstrates their significant potential as inhibitors for various protein targets. nih.gov Pyridine-based molecules have been investigated as potential inhibitors for key enzymes in viruses like SARS-CoV-2 and HIV, as well as for targets like human Aurora A kinase to evaluate anticancer potential. nih.govorientjchem.org

In a typical molecular docking study, the ligand (e.g., a dioxino-pyridine derivative) is placed into the binding site of a macromolecular target (e.g., an enzyme or receptor). A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. For example, studies on substituted quinoline (B57606) and pyridine derivatives targeting human Aurora A kinase have identified compounds with binding energies as low as -8.20 kJ/mol, indicating strong binding potential. orientjchem.org These studies often reveal that hydrophobic interactions and hydrogen bonds with active site amino acid residues are crucial for binding. The insights gained from docking related pyridine compounds suggest that the 8-bromo-dioxino-pyridine structure could be effectively modeled to predict its interactions with a range of biological targets, such as kinases, viral proteases, or G-protein coupled receptors. nih.govmdpi.com

Table 1: Representative Molecular Docking Data for Pyridine Derivative Classes
Compound ClassProtein TargetReported Binding Energy (kcal/mol)Key Interactions Noted
Pyridine DerivativesCoronavirus SARS-CoV-2 Main Proteaseup to -8.8Hydrophobic and hydrogen bonding with active site residues. nih.gov
Pyridine-Pyrazole HybridsGlcN-6-P synthaseModerate to GoodInteractions within the enzyme's active site. nih.gov
Quinoline/Pyridine HydrazidesHuman Aurora A Kinase-7.31 to -8.20Ligand wrapped by active site amino acid residues. orientjchem.org
Thiophenyl Thiazolyl-PyridinesEGFR Tyrosine KinaseNot specifiedMechanism of action investigated via binding to the EGFR active site. mdpi.com

Conformational Analysis and Energetic Profiles

The three-dimensional shape (conformation) of a molecule is critical to its biological activity and chemical properties. For 8-Bromo-2,3-dihydro- nih.govucj.org.uadioxino[2,3-b]pyridine, the fusion of the planar pyridine ring with the non-planar dihydrodioxino ring results in a distinct molecular geometry. The dihydrodioxino ring is flexible and can adopt several conformations, such as chair, boat, or twist forms.

Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule. Such an analysis for 8-Bromo-2,3-dihydro- nih.govucj.org.uadioxino[2,3-b]pyridine would determine the preferred conformation of the dihydrodioxino ring and the rotational barrier of substituents. This information is vital for understanding how the molecule fits into a protein's binding pocket and how its shape influences its reactivity.

Table 2: Parameters Investigated in Conformational Analysis
ParameterDescriptionSignificance
Dihedral AnglesThe angles between planes through two sets of three atoms, defining the puckering of the dihydrodioxino ring.Determines the overall 3D shape of the molecule.
Relative EnergiesThe calculated energy difference between various stable conformers (e.g., chair vs. twist-boat).Identifies the most likely conformation(s) the molecule will adopt.
Energy BarriersThe energy required to transition from one conformer to another.Indicates the flexibility of the molecule at a given temperature.
Bond Lengths & AnglesThe distances between bonded atoms and the angles they form.Provides fundamental geometric data confirmed by methods like X-ray crystallography. researchgate.net

In Silico Prediction of Reactivity and Selectivity

In silico methods are widely used to predict the chemical reactivity of molecules, providing insights into where and how a chemical reaction is likely to occur. For 8-Bromo-2,3-dihydro- nih.govucj.org.uadioxino[2,3-b]pyridine, computational analysis can identify the most reactive sites for electrophilic or nucleophilic attack and predict the outcomes of potential chemical transformations.

Key approaches for this analysis include Frontier Molecular Orbital (FMO) theory and the calculation of electrostatic potential (ESP) maps.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

For 8-Bromo-2,3-dihydro- nih.govucj.org.uadioxino[2,3-b]pyridine, the electronegative nitrogen atom in the pyridine ring and the oxygen atoms in the dioxino ring create a complex electronic environment. The bromine atom acts as an electron-withdrawing group via induction but can also donate electron density through resonance. Computational analysis can resolve these competing effects to predict reactivity. For instance, studies on other bromo-substituted heterocycles have successfully used in silico predictions to understand their biological activity and potential for forming metabolites. ucj.org.uaresearchgate.netmdpi.com This type of analysis is crucial for predicting potential sites of metabolism, designing synthetic routes, and understanding the chemical stability of the compound.

Table 3: Computational Descriptors for Reactivity Prediction
DescriptorInformation ProvidedPredicted Property
HOMO (Highest Occupied Molecular Orbital)Location and energy of the outermost electrons.Site of electrophilic attack; nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital)Location and energy of the lowest energy empty orbital.Site of nucleophilic attack; electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Chemical stability and reactivity. A smaller gap implies higher reactivity.
Electrostatic Potential (ESP)3D map of the charge distribution on the molecule's surface.Regions prone to electrostatic interactions, guiding non-covalent binding and reaction sites.
Atomic ChargesCalculated partial charge on each atom.Localizes electron-rich and electron-poor centers in the molecule.

In Vitro Biological Activities of 2,3 Dihydro 1 2 Dioxino 2,3 B Pyridine Derivatives

Assessment of Antimycobacterial Activity Against Pathogens (e.g., Mycobacterium tuberculosis)

Despite the broad antimicrobial screening of many pyridine-containing compounds, a review of available scientific literature did not yield specific studies detailing the in vitro antimycobacterial activity of 8-Bromo-2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine or its closely related derivatives against Mycobacterium tuberculosis or other mycobacterial pathogens.

Evaluation of Anticancer Activity in Cell Lines

While various pyridine-fused heterocyclic systems have been extensively evaluated for their anticancer properties, there is a notable lack of specific published data on the in vitro antiproliferative or cytotoxic effects of 8-Bromo-2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine and its derivatives on cancer cell lines. Synthetic efforts to create analogues of this scaffold are often justified by the known biological activities of related benzodioxin compounds, which suggests potential for such properties. researchgate.netresearchgate.net However, specific experimental data from cell-based assays for this particular compound family were not found in the conducted search.

Investigation of Receptor Binding Affinities

The primary area of investigation for 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine derivatives has been their interaction with neurotransmitter receptors, motivated by the known activities of their benzodioxin counterparts. researchgate.netresearchgate.net

Research has been conducted on the interaction of 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine derivatives with serotonin (B10506) (5-HT) receptors. A study focused on 8-piperazinyl-2,3-dihydro-1,4-dioxino(2,3-b)pyridine derivatives confirmed their interaction with 5-HT serotonin binding sites. researchgate.net The synthesis of these compounds was driven by the fact that analogous benzodioxin structures show affinity for serotonin receptors, which are implicated in conditions such as schizophrenia and nervous breakdowns. researchgate.netresearchgate.net While the specific binding affinities (Ki values) for subtypes like 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C were not detailed in the available abstract, the research confirms that this chemical class is active at these targets. researchgate.net

Table 1: Serotonin Receptor Subtype Interactions of 8-Piperazinyl-2,3-dihydro-1,4-dioxino(2,3-b)pyridine Derivatives

Compound ClassReceptor Subtypes InvestigatedQuantitative Data (Ki)Reference
8-Piperazinyl-2,3-dihydro-1,4-dioxino(2,3-b)pyridines5-HT Serotonin Binding SitesData not available in abstract researchgate.net

Beyond serotonin receptors, the parent benzodioxin structures are known to act as antagonists of α-adrenergic receptors. researchgate.netresearchgate.net This has provided a rationale for the synthesis of 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine derivatives with the expectation of similar activities. However, specific in vitro binding data for these compounds on other receptors, such as adrenergic receptors, were not available in the reviewed literature.

Enzyme Inhibition Studies (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), ATP Synthase)

No published research was identified that specifically details in vitro studies on the inhibitory activity of 8-Bromo-2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine or its derivatives against enzyme targets such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) or ATP synthase.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Specific Structure-Activity Relationship (SAR) studies for the biological potency of 8-Bromo-2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine and its derivatives are not detailed in the available literature. The synthesis of various 2- and 3-substituted derivatives has been reported, which is a prerequisite for conducting SAR studies. researchgate.netresearchgate.net However, without corresponding biological activity data across a range of these synthesized analogues, a formal SAR analysis has not been published. A general SAR study on a broad range of pyridine (B92270) derivatives noted that the presence of halogen atoms could lead to lower antiproliferative activity in some series, though this was not specific to the dioxinopyridine scaffold. nih.gov

Medicinal Chemistry Implications and Lead Compound Development

2,3-Dihydro-mdpi.comnih.govdioxino[2,3-b]pyridine as a Privileged Scaffold for Drug Discovery

The 2,3-dihydro- mdpi.comnih.govdioxino[2,3-b]pyridine core structure is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The inherent structural and electronic properties of this scaffold, including its hydrogen bonding capabilities and defined three-dimensional shape, allow it to serve as a versatile template for the design of potent and selective ligands.

The fusion of a pyridine (B92270) ring with a 1,4-dioxane (B91453) ring creates a rigid bicyclic system that can be strategically functionalized to interact with a variety of receptor subtypes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The dioxane portion of the molecule provides a conformational constraint that can be advantageous for achieving target selectivity.

The utility of this scaffold is exemplified by its use in the development of ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ability to introduce substituents at multiple positions on the scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The 8-bromo derivative, in particular, serves as a crucial intermediate, providing a reactive handle for introducing a wide array of functional groups through cross-coupling reactions, thereby expanding the chemical space accessible from this privileged scaffold.

Design and Synthesis of Analogs for Target-Specific Modulation

The bromine atom at the 8-position of the 2,3-dihydro- mdpi.comnih.govdioxino[2,3-b]pyridine scaffold is a key feature that facilitates the design and synthesis of a diverse library of analogs. This halogen atom can be readily displaced or utilized in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents. This synthetic versatility allows for the targeted modulation of biological activity.

For instance, the synthesis of 8-piperazinyl-2,3-dihydro- mdpi.comnih.govdioxino[2,3-b]pyridine derivatives has been explored for their interaction with serotonin (B10506) (5-HT) receptors. In these analogs, the piperazine (B1678402) moiety, introduced at the 8-position, is a common pharmacophore for 5-HT receptor ligands. The nature of the substituent on the distal nitrogen of the piperazine ring can be varied to fine-tune the affinity and selectivity for different 5-HT receptor subtypes.

The general synthetic strategy often involves the initial synthesis of the core 8-bromo-2,3-dihydro- mdpi.comnih.govdioxino[2,3-b]pyridine scaffold, followed by the introduction of the desired functional groups at the 8-position. The table below illustrates some examples of analogs that can be synthesized from the 8-bromo precursor and their potential therapeutic targets.

AnalogR Group at 8-positionPotential Therapeutic Target
Analog 1 4-Methylpiperazin-1-ylSerotonin Receptors (e.g., 5-HT1A)
Analog 2 PhenylCalcium Channels
Analog 3 4-PyridinylKinase Inhibitors
Analog 4 Morpholin-4-ylVarious GPCRs

These examples highlight how the 8-bromo intermediate serves as a pivotal building block for creating a multitude of derivatives with tailored biological activities. The ability to systematically modify the substituent at this position is a cornerstone of lead optimization efforts based on this scaffold.

Exploration of Bioisosteric Replacements in Dioxino-Pyridine Architectures

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. In the context of 8-bromo-2,3-dihydro- mdpi.comnih.govdioxino[2,3-b]pyridine, the bromine atom can be replaced with other functional groups that mimic its size, shape, and electronic properties.

The primary goals of exploring bioisosteric replacements for the bromo group include:

Modulating Potency and Selectivity: Replacing bromine with other halogens (e.g., chlorine or fluorine) or with groups like a cyano (-CN) or a trifluoromethyl (-CF3) group can alter the electronic distribution and steric bulk at the 8-position, potentially leading to improved interactions with the biological target.

Improving Pharmacokinetic Properties: The lipophilicity and metabolic stability of a compound can be significantly influenced by the nature of the substituent at the 8-position. Bioisosteric replacements can be used to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. For example, replacing a bromine atom with a more metabolically stable group can increase the compound's half-life.

Exploring New Chemical Space: Introducing novel bioisosteres can lead to the discovery of new intellectual property and potentially uncover unexpected biological activities.

The following table provides examples of potential bioisosteric replacements for the bromine atom in the 8-position of the dioxino-pyridine scaffold and the rationale for their exploration.

Original GroupBioisosteric ReplacementRationale for Replacement
Bromo (-Br)Chloro (-Cl)Similar size and electronegativity, may alter binding affinity and metabolic stability.
Bromo (-Br)Cyano (-CN)Similar size, acts as a hydrogen bond acceptor, can change electronic properties.
Bromo (-Br)Trifluoromethyl (-CF3)Electron-withdrawing group, can improve metabolic stability and membrane permeability.
Bromo (-Br)Methyl (-CH3)Can probe the effect of a non-polar, space-filling group on activity.

The systematic exploration of such bioisosteric replacements is a critical step in the lead optimization process, enabling the fine-tuning of a drug candidate's properties to achieve the desired therapeutic profile. The versatility of the 8-bromo-2,3-dihydro- mdpi.comnih.govdioxino[2,3-b]pyridine intermediate makes it an ideal starting point for such investigations.

Future Research Directions in 8 Bromo 2,3 Dihydro 1 2 Dioxino 2,3 B Pyridine Chemistry

Development of Novel and More Efficient Synthetic Routes

While the 2,3-dihydro- Current time information in Pasuruan, ID.nih.govdioxino[2,3-b]pyridine core is accessible, current synthetic strategies often present opportunities for improvement in terms of efficiency, scalability, and environmental impact. A key synthetic approach to the parent scaffold involves a Smiles rearrangement, which is a powerful method for forming the dioxino ring. nih.govacs.orgresearchgate.net However, future research should aim to develop more streamlined and sustainable routes to the 8-bromo derivative specifically.

Potential avenues for innovation include:

One-Pot and Flow Chemistry Processes: Transitioning from multi-step batch processes to continuous flow or one-pot reactions could significantly reduce production costs, improve safety, and increase yields. Researchers at Virginia Commonwealth University have demonstrated that incorporating a dehydrating agent can dramatically improve the yield of related pyridine (B92270) compounds, a strategy that could be adapted here. vcu.edu

Novel Catalytic Systems: The exploration of new catalysts, such as magnetically separable heterogeneous catalysts, could simplify purification and facilitate catalyst recycling, aligning with the principles of green chemistry. nih.gov

Alternative Cyclization Strategies: Investigating alternative methods for constructing the fused ring system, beyond the classical Smiles rearrangement, could lead to the discovery of more direct and higher-yielding pathways. This might involve novel metal-catalyzed cyclization reactions or dearomatization approaches starting from pyridine precursors. ijpsonline.commdpi.com

Table 1: Comparison of Synthetic Strategies for Dioxino-Pyridine Scaffolds

Expanding the Scope of Chemical Transformations for Structural Diversity

The bromine atom at the 8-position is a key functional handle for introducing molecular diversity. Its presence makes the scaffold an ideal substrate for a wide array of modern cross-coupling reactions. researchgate.netwikipedia.org Future research will heavily focus on leveraging this reactivity to generate extensive libraries of novel analogs for biological screening and materials science applications.

Key transformations to be explored include:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most promising area for diversification.

Suzuki-Miyaura Coupling: To introduce various aryl and heteroaryl groups.

Sonogashira Coupling: To install alkynyl moieties, which can serve as handles for further "click chemistry" or as structural elements in their own right.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of primary and secondary amines.

Heck and Stille Couplings: To introduce alkenyl and organostannane groups, respectively.

Other C-Br Bond Functionalizations: Beyond palladium catalysis, reactions such as copper-catalyzed couplings, nucleophilic aromatic substitutions (under specific conditions), and conversion to organometallic reagents (e.g., via lithium-halogen exchange) could provide access to derivatives that are not accessible through other means.

The systematic application of these reactions will allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its function in any given application.

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netresearchgate.net Fused heterocyclic systems containing pyridine and dioxin moieties have been investigated for a range of biological activities, including anticancer and anticoagulant effects. nih.govresearchgate.netmdpi.com Derivatives of 8-Bromo-2,3-dihydro- Current time information in Pasuruan, ID.nih.govdioxino[2,3-b]pyridine are therefore promising candidates for biological evaluation.

Future research must move beyond simple screening to achieve a detailed molecular understanding of their biological effects:

Broad Biological Screening: Initial efforts should involve screening a library of derivatives against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify lead compounds.

Molecular Modeling and Docking: Once active compounds are identified, computational tools will be essential. Molecular docking can predict how these molecules bind to their protein targets, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build models that correlate the structural features of the synthesized analogs with their biological activity, guiding the design of more potent and selective compounds. researchgate.net

Biophysical and Structural Biology Techniques: Ultimately, techniques like X-ray crystallography or cryo-electron microscopy will be needed to obtain high-resolution structures of the compounds bound to their biological targets, providing definitive proof of their mechanism of action.

Rational Design of Next-Generation Dioxino-Pyridine Based Chemical Probes

Chemical probes are indispensable tools for studying biological systems. Photoaffinity labeling (PAL), in particular, is a powerful technique for identifying the specific protein targets of bioactive small molecules. nih.govnih.govspringernature.com The 8-Bromo-2,3-dihydro- Current time information in Pasuruan, ID.nih.govdioxino[2,3-b]pyridine scaffold can serve as an excellent starting point for the rational design of such probes.

The design process should incorporate three key components:

Affinity Unit: The core dioxino-pyridine scaffold, potentially decorated with groups identified from SAR studies to ensure high affinity and selectivity for the target protein.

Photoreactive Moiety: A group that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks the probe to its target. Common choices include diazirines, benzophenones, and aryl azides. enamine.net The placement of this group is critical and must not interfere with target binding.

Reporter Tag: A functional group that allows for the detection and enrichment of the probe-protein adduct. A terminal alkyne or azide (B81097) is often used for subsequent bioorthogonal "click chemistry" ligation to a fluorescent dye or biotin (B1667282) tag. enamine.net

Future work in this area will involve the synthesis of these sophisticated molecular tools and their application in chemical proteomics experiments to identify novel drug targets and elucidate the mechanism of action of bioactive dioxino-pyridine derivatives in complex biological systems. nih.govnih.gov

Table 2: List of Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a preformed dihydrodioxinopyridine scaffold. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) is common. Post-bromination purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Yield optimization may require stoichiometric adjustments of brominating agents and reaction time monitoring via TLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm) and dioxane ring protons (δ 4.0–5.0 ppm). The bromine atom induces deshielding in adjacent carbons, observable in 13C NMR .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]+ ions) to validate purity and molecular formula .
  • IR Spectroscopy : Detect functional groups like C-Br stretches (~500–600 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-reference data with high-purity samples (≥98%) synthesized using validated protocols. For example, if a melting point discrepancy arises (e.g., 168–169°C vs. 223–225°C), assess solvent residues or polymorphic forms via DSC (Differential Scanning Calorimetry). Reproduce synthesis under inert atmospheres to exclude oxidative byproducts .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound compared to non-brominated analogs?

  • Methodological Answer : Perform DFT calculations to map electron density distribution, focusing on the bromine atom’s inductive effect. Compare reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Bromine’s electronegativity lowers the HOMO energy, making the compound less nucleophilic but more prone to oxidative addition in metal-catalyzed reactions. Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What strategies address low yields (<60%) in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Stepwise Bromination : Introduce bromine early in the synthesis to avoid steric hindrance in later stages.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity. For instance, microwave irradiation at 100°C for 30 minutes increased yields by 20% in similar dihydrodioxinopyridine systems .
  • Purification : Use preparative HPLC with C18 columns to separate brominated isomers .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Parameterize the bromine atom’s van der Waals radius and partial charge accurately.
  • QSAR Studies : Correlate substituent positions (e.g., bromine at C8) with bioactivity data from analogs like chromeno[2,3-b]pyridines, which show antibacterial and antiproliferative properties .

Data Contradiction and Validation

Q. How should researchers resolve inconsistencies in NMR data for this compound across different studies?

  • Methodological Answer :

  • Solvent Effects : Replicate spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Dynamic Effects : Conduct variable-temperature NMR to detect conformational exchange broadening.
  • Collaborative Validation : Compare data with published spectra of structurally validated compounds (e.g., PubChem CID 12027793) .

Comparative Reactivity Studies

Q. What are the key differences in reactivity between this compound and its chloro or iodo analogs?

  • Methodological Answer :

  • Halogen Exchange : Iodo analogs (e.g., 4-Bromo-2-iodo-pyrrolo[2,3-b]pyridine) exhibit faster oxidative addition in Pd-catalyzed reactions due to lower bond dissociation energy (C-I vs. C-Br).
  • Solubility : Brominated derivatives generally have higher solubility in organic solvents than chlorinated ones, impacting reaction scalability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of brominated vapors.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.